molecular formula C20H30N2O3S B13706295 (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid

(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid

Cat. No.: B13706295
M. Wt: 378.5 g/mol
InChI Key: ZPUBJRYDIOHUPW-HAYURNKSSA-N
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Description

(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid typically involves multiple steps, including the formation of the isoquinoline core and the introduction of the amino and hydroxy functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The phenylthiobutyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral centers and functional groups allow it to interact with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is unique due to its multiple chiral centers and functional groups, which provide it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H30N2O3S/c21-17(13-26-16-8-2-1-3-9-16)19(23)12-22-11-15-7-5-4-6-14(15)10-18(22)20(24)25/h1-3,8-9,14-15,17-19,23H,4-7,10-13,21H2,(H,24,25)/t14-,15+,17-,18-,19+/m0/s1

InChI Key

ZPUBJRYDIOHUPW-HAYURNKSSA-N

Isomeric SMILES

C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C[C@H]([C@H](CSC3=CC=CC=C3)N)O

Canonical SMILES

C1CCC2CN(C(CC2C1)C(=O)O)CC(C(CSC3=CC=CC=C3)N)O

Origin of Product

United States

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